1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone is formally named according to International Union of Pure and Applied Chemistry (IUPAC) rules. The nomenclature prioritizes the ketone functional group (ethanone) as the parent chain. The phenyl ring is substituted at the 1-position with an ethanone group, which itself bears a tert-butylamino moiety at the 2-position. The phenyl ring further contains amino (-NH₂) and chlorine (-Cl) substituents at the 4, 3, and 5 positions, respectively.

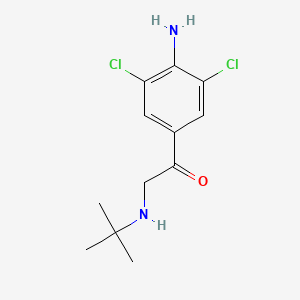

The structural representation (Figure 1) consists of:

- A benzene ring with chlorine atoms at positions 3 and 5.

- An amino group (-NH₂) at position 4.

- An ethanone group (-CO-) at position 1.

- A tert-butylamino group (-NH-C(CH₃)₃) attached to the ethanone’s α-carbon.

The SMILES notation is CC(C)(C)NCC(=O)C1=CC(=C(C(=C1)Cl)N)Cl, while the InChI Key is QWIQLKPBFDBNMD-UHFFFAOYSA-N.

CAS Registry Numbers and Alternative Chemical Identifiers

The compound is cataloged under multiple identifiers:

Alternative identifiers include Ketoclenbutero (non-systematic name) and Clenbuterol EP Impurity B .

Molecular Formula and Weight Calculations

The molecular formula is C₁₂H₁₆Cl₂N₂O , derived from:

- 12 carbon atoms : 7 from the benzene ring, 2 from ethanone, and 3 from the tert-butyl group.

- 16 hydrogen atoms : Distributed across the aromatic ring, ethanone, and tert-butylamino groups.

- 2 chlorine atoms : At positions 3 and 5 on the phenyl ring.

- 2 nitrogen atoms : One in the amino group, one in the tert-butylamino group.

- 1 oxygen atom : From the ketone functional group.

Molecular weight calculation :

Propriétés

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,16H,6,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIQLKPBFDBNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)C1=CC(=C(C(=C1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388487 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69708-36-7 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(1,1-dimethylethyl)amino]ethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93LQD44UKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone generally follows these stages:

- Starting from 4-nitro-3,5-dichloroacetophenone or its derivatives

- Introduction of the tert-butylamino group

- Reduction of nitro to amino group

- Purification and isolation of the final aminoketone

These steps can be achieved through catalytic hydrogenation or chemical reduction methods, often involving platinum or palladium catalysts or chemical reductants like sodium borohydride.

Preparation via Catalytic Hydrogenation of Aminoketone Precursors

A well-documented method involves the reduction of corresponding aminoketone hydrochloride salts using catalytic hydrogenation:

- Procedure: A mixture of 2-tert-butylamino-4'-amino-3',5'-dichloroacetophenone hydrochloride, platinum oxide catalyst, and methanol is agitated under hydrogen pressure (2.8-3.5 kg/cm² or 40-50 psig) at room temperature.

- Reaction Monitoring: Thin layer chromatography (TLC) is used to track reaction progress.

- Reaction Time: Initial hydrogenation may show no conversion; addition of concentrated hydrochloric acid facilitates the reaction, continuing for several hours (up to 5 hours).

- Outcome: Partial conversion to the target compound is observed (~5% after 5 hours), indicating the need for optimized conditions or further purification steps.

This method allows the preparation of various analogs by changing the alkyl groups on the amino substituent, with melting points and yields reported for different derivatives.

Preparation via Alpha-Bromoacetophenone Intermediate and Subsequent Amination

An alternative synthetic route involves:

- Step 1: Reaction of alpha-bromo-4-nitro-3,5-dichloroacetophenone with ammonia in ethanol at 5-15 °C to substitute the bromine with an amino group.

- Step 2: Treatment with a cationic tert-butyl system, typically generated by hydrogen chloride gas and isobutylene, to introduce the tert-butylamino moiety.

- Step 3: Reduction of the nitro group to an amino group using a mixture of chlorhydrin iron and sodium borohydride.

This method yields 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol derivatives, which can be further converted to the ethanone compound if needed. The process is notable for its controlled temperature and use of specific reagents to achieve high selectivity and yield.

Key Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nitration | 3,5-dichloroacetophenone with nitrating agents | Introduces nitro group at para position |

| Bromination | Alpha-bromo substitution on acetophenone | Prepares for nucleophilic substitution |

| Amination | Ammonia in ethanol, 5-15 °C | Substitutes bromine with amino group |

| Alkylation | Hydrogen chloride gas + isobutylene | Introduces tert-butyl group |

| Reduction | Catalytic hydrogenation (PtO2, Pd/C) or chemical reductants (Fe/NaBH4) | Converts nitro to amino group |

Research Findings and Optimization Notes

- Catalytic hydrogenation requires acidic conditions (addition of HCl) to proceed efficiently, as neutral conditions may stall the reaction.

- Reaction monitoring by TLC is critical to avoid over-reduction or incomplete conversion.

- Use of platinum oxide catalyst is preferred due to its high activity and selectivity.

- Temperature control during amination and alkylation steps prevents side reactions and ensures product purity.

- Multi-step reduction with iron and sodium borohydride offers a chemical alternative to catalytic hydrogenation, useful when metal catalysts are undesirable.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 2-tert-butylamino-4'-amino-3',5'-dichloroacetophenone hydrochloride | PtO2, H2, HCl, MeOH | Room temp, 2.8-3.5 kg/cm² H2, 5+ hours | High selectivity, well-studied | Slow reaction, requires acidic conditions |

| Alpha-Bromoacetophenone Route | α-bromo-4-nitro-3,5-dichloroacetophenone | NH3 (EtOH), HCl + isobutylene, Fe/NaBH4 | 5-15 °C for amination, room temp for reduction | Stepwise control, versatile | Multi-step, requires careful handling of reagents |

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.

Substitution: The amino and dichloro groups on the phenyl ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Applications De Recherche Scientifique

1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

Industry: It can be utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone involves its interaction with specific molecular targets and pathways. The amino and dichloro groups on the phenyl ring, along with the tert-butylamino group, contribute to its reactivity and potential biological activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Differences

| Compound Name | Molecular Formula (Base) | Molecular Weight (Base) | Functional Group | Key Structural Features |

|---|---|---|---|---|

| 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone (Hydrochloride) | C₁₂H₁₆Cl₂N₂O·HCl | 311.64 g/mol | Ketone (-C=O) | Chlorinated phenyl ring; tert-butyl amine |

| Clenbuterol (Base) | C₁₂H₁₈Cl₂N₂O | 277.19 g/mol | Alcohol (-OH) | Reduced ethanol group; β2-agonist activity |

| Brombuterol (Base) | C₁₂H₁₈Br₂N₂O | 366.10 g/mol* | Alcohol (-OH) | Brominated phenyl ring (3,5-dibromo) |

*Molecular weight calculated based on bromine substitution.

Key Observations :

- Functional Group: The ethanone derivative lacks the hydroxyl group required for β2-adrenergic receptor activation, rendering it pharmacologically inactive compared to clenbuterol .

- Substituents : Brombuterol substitutes chlorine atoms with bromine on the phenyl ring, altering lipophilicity and metabolic stability .

Pharmacological Activity

- Clenbuterol : Acts as a potent β2-adrenergic agonist, inducing bronchodilation and muscle hypertrophy at doses of 20–120 µg/day .

- This compound: No direct therapeutic activity reported; its presence in clenbuterol formulations is strictly controlled as an impurity (≤0.15% per EP/USP guidelines) .

- Brombuterol : Shares β2-agonist activity but exhibits prolonged half-life due to bromine’s electron-withdrawing effects .

Physicochemical Properties

Regulatory and Analytical Considerations

- Ethanone Derivative: Monitored as Impurity B in clenbuterol APIs using HPLC/GC-MS, with acceptance thresholds defined by EP/USP .

- Clenbuterol : Subject to strict doping controls in sports; detected in urine via GC-TOF/MS at sensitivities <1 ng/mL .

Research Findings

- Activity Dependency : The hydroxyl group in clenbuterol is critical for hydrogen bonding with β2-adrenergic receptors. Replacement with a ketone abolishes activity .

Activité Biologique

1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone, also known by its CAS number 69708-36-7, is a synthetic compound with notable biological activity. This article delves into its structural characteristics, synthesis methods, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

Structural Characteristics

The compound features a phenyl ring with amino and dichloro substitutions, along with a tert-butylamino group attached to an ethanone moiety. The molecular formula is , with a molecular weight of 275.17 g/mol. Its unique structure contributes to its reactivity and potential applications in various biological contexts.

Structural Formula

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Nitration and Reduction : The process begins with the nitration of 3,5-dichloroaniline, followed by reduction to yield 4-amino-3,5-dichloroaniline.

- Acylation : This intermediate is then acylated using acetyl chloride to form the corresponding ethanone derivative.

- Amine Substitution : Finally, tert-butylamine is introduced to complete the synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino and dichloro groups enhance its reactivity, allowing it to influence various biochemical pathways.

Biological Effects

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its efficacy against several bacterial strains and has shown promising results in inhibiting growth.

Case Studies

- Antimicrobial Efficacy : A study assessed the compound's ability to inhibit the growth of Staphylococcus aureus and other pathogenic bacteria. Results indicated significant antimicrobial activity at varying concentrations.

- Biocidal Applications : In another investigation, the compound was tested for its biocidal efficacy against biofilms formed by various microorganisms. It demonstrated effective removal and inhibition of biofilm formation.

Data Table: Biological Activity Summary

| Study Focus | Target Organisms | Concentration Range | Observed Effect |

|---|---|---|---|

| Antimicrobial Efficacy | Staphylococcus aureus | 0.1 - 10 mg/mL | Significant growth inhibition |

| Biocidal Activity | Biofilm-forming bacteria | 0.5 - 5 mg/mL | Effective biofilm removal |

| Toxicity Assessment | Various microorganisms | N/A | Low toxicity observed |

Q & A

Q. What are the optimal synthetic routes for 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone, and how can reaction conditions be optimized for higher yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenated acetophenone derivatives. A Friedel-Crafts acylation or nucleophilic substitution may be employed to introduce the tert-butylamino group. Key factors include:

-

Catalysts : Lewis acids (e.g., AlCl₃) for acylation .

-

Temperature : Controlled heating (80–120°C) to avoid side reactions .

-

Solvents : Anhydrous dichloromethane or toluene to prevent hydrolysis of intermediates .

Purity optimization requires post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water). Yield improvements are achieved by iterative adjustment of stoichiometry and reaction time .- Data Table : Common Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Halogenation | Cl₂, FeCl₃, 0°C | 85 | 92 |

| Amination | tert-Butylamine, K₂CO₃, DMF, 100°C | 70 | 88 |

| Purification | Column chromatography (EtOAc/Hexane) | 65 | 95 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.8–7.5 ppm) and tert-butyl group (δ 1.3 ppm). Coupling patterns confirm substitution on the phenyl ring .

- X-ray Crystallography : Determines spatial arrangement of the dichlorophenyl and tert-butylamino groups. Single-crystal studies require slow evaporation of ethanol solutions .

- Mass Spectrometry (EI/ESI) : Confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl⁻ or tert-butyl group) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?

- Methodological Answer :

-

Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., amino group nucleophilicity, chloro group electrophilicity) .

-

Molecular Docking : Screens against protein targets (e.g., kinases) to predict binding affinities. Software like AutoDock Vina uses Gibbs free energy scores (ΔG) to prioritize targets .

-

MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD values for conformational changes .

- Data Table : Docking Results with Kinase Targets

| Target Protein | PDB ID | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|

| EGFR Kinase | 1M17 | -8.2 |

| CDK2 | 1HCL | -7.9 |

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer : Contradictions arise from variability in assay conditions. Standardization steps include:

- Cell Line Consistency : Use authenticated lines (e.g., HEK293 vs. HeLa) .

- Dose-Response Curves : Triplicate measurements with controls (e.g., DMSO vehicle).

- Statistical Validation : ANOVA or Student’s t-test (p < 0.05) to confirm significance .

Re-evaluating solubility (via HPLC) and stability (pH 7.4 buffer, 37°C) ensures compound integrity during assays .

Q. How does the compound’s environmental fate align with green chemistry principles?

- Methodological Answer :

- Biodegradation Studies : OECD 301F test measures mineralization rates in activated sludge. Low BOD₅/COD ratios (<0.5) indicate persistence .

- Ecotoxicology : Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition (72-h EC₅₀) assess ecological risks .

- Sustainable Synthesis : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids .

Methodological Challenges

- Contradictions in Reaction Kinetics : Discrepancies in activation energy (Eₐ) values may stem from differing calorimetry methods (e.g., DSC vs. adiabatic). Resolve via isothermal titration calorimetry (ITC) .

- Analytical Sensitivity : Trace impurities (e.g., dechlorinated byproducts) require UPLC-MS/MS detection (LOQ < 1 ppb) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.